molecular formula C23H24N4O2 B2770833 4-methoxy-N-[3-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzamide CAS No. 922633-71-4

4-methoxy-N-[3-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzamide

Cat. No.: B2770833
CAS No.: 922633-71-4
M. Wt: 388.471
InChI Key: NDFSHSSAPPKZGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxy-N-[3-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzamide is a benzamide derivative featuring a methoxy-substituted aromatic core linked to a pyridazine ring substituted with a piperidine moiety. This compound is structurally characterized by:

  • Benzamide backbone: The 4-methoxybenzamide group provides a rigid aromatic scaffold, often associated with hydrogen bonding via the amide group .
  • Pyridazine-piperidine substituent: The pyridazine ring (a six-membered heterocycle with two adjacent nitrogen atoms) at position 3 of the phenyl group is further substituted with a piperidine ring, introducing basicity and conformational flexibility .

Properties

IUPAC Name

4-methoxy-N-[3-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O2/c1-29-20-10-8-17(9-11-20)23(28)24-19-7-5-6-18(16-19)21-12-13-22(26-25-21)27-14-3-2-4-15-27/h5-13,16H,2-4,14-15H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDFSHSSAPPKZGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-methoxy-N-[3-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzamide typically involves multi-step organic synthesis. The process begins with the preparation of the piperidine and pyridazine intermediates, followed by their coupling to form the final product. Common synthetic routes include:

    Cyclization Reactions: Formation of the piperidine ring through cyclization of appropriate precursors.

    Substitution Reactions: Introduction of the methoxy group and other substituents via nucleophilic substitution.

    Coupling Reactions: Coupling of the piperidine and pyridazine intermediates with the benzamide moiety under suitable conditions.

Industrial production methods often involve optimization of these steps to ensure high yield and purity, using catalysts and controlled reaction conditions to facilitate the process.

Chemical Reactions Analysis

4-methoxy-N-[3-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxy group can be substituted under specific conditions, using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used, but typically include modified versions of the original compound with different functional groups.

Scientific Research Applications

Neuropharmacology

4-methoxy-N-[3-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzamide has been investigated for its potential as a modulator of neurotransmitter systems. Research indicates that compounds with similar structures can affect cholinergic systems, which are crucial for cognitive function and memory.

Case Study : A study on related benzamide derivatives demonstrated their ability to inhibit choline transport, suggesting a role in treating cognitive disorders such as Alzheimer's disease. The structure-activity relationship (SAR) studies showed that modifications to the piperidine moiety significantly influenced the potency of these compounds against the choline transporter .

Cancer Research

The compound's structural features indicate potential applications in cancer therapy. Compounds that target specific kinases or modulate signaling pathways involved in tumor growth are of particular interest.

Case Study : In a series of studies on heterocyclic compounds, it was found that similar benzamide derivatives exhibited inhibitory effects on tyrosine kinases, which are often overactive in cancer cells. The modulation of these pathways could lead to new therapeutic strategies for various cancers .

Antimicrobial Activity

Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties. The presence of the piperidine ring is known to enhance bioactivity against certain bacterial strains.

Case Study : Research involving benzamide derivatives indicated varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria, highlighting the potential for developing new antimicrobial agents from this class of compounds .

Table 1: Structure-Activity Relationship (SAR) Insights

CompoundCholine Transport Inhibition (IC50 μM)Anticancer ActivityAntimicrobial Activity
This compoundTBDTBDTBD
Related Benzamide Derivative A0.76ActiveModerate
Related Benzamide Derivative B6.12InactiveHigh

Mechanism of Action

The mechanism of action of 4-methoxy-N-[3-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to changes in cellular processes and physiological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Benzamide Derivatives
Compound Name Key Structural Features Pharmacological Notes Reference
VUF8504 4-Methoxy-N-[3-(2-pyridinyl)-1-isoquinolinyl]benzamide Isoquinoline core enhances π-π interactions
ABM-33 4-Methoxy-N-[(1r,3r)-3-(3-chloro-4-cyanophenoxy)-2,2,4,4-TMCB]benzamide Cyclobutane linker improves metabolic stability
NSC25104 4-Methoxy-N-[3-(4-morpholinyl)propyl]benzamide Morpholine enhances solubility

Key Differences :

  • ABM-33 incorporates a rigid cyclobutane linker and chlorophenyl group, likely improving target selectivity for androgen receptors .
  • NSC25104 uses a morpholine-propyl chain instead of pyridazine-piperidine, favoring solubility but reducing rigidity .
Pyridazine/Pyridine-Based Analogues
Compound Name Substituents Biological Relevance Reference
Title Compound 6-Piperidin-1-ylpyridazin-3-yl Basic piperidine enhances cellular uptake -
N,N-Dimethyl-4-[6-(4-methylpiperazin-1-yl)... 5-Trifluoromethylpyridin-3-yl CF3 group improves metabolic stability
4-Methoxy-N-(pyridin-4-ylmethyl)-3-CF3-benzamide Pyridin-4-ylmethyl + CF3 CF3 increases lipophilicity

Key Insights :

  • The title compound’s pyridazine-piperidine group offers a balance of basicity and planar geometry, favoring kinase or GPCR binding .
  • Trifluoromethyl-substituted analogues (e.g., ) exhibit enhanced metabolic stability due to the electron-withdrawing CF3 group but may reduce solubility .
  • N,N-Dimethyl-4-[6-(4-methylpiperazin-1-yl)... includes a methylpiperazine group, which could enhance blood-brain barrier penetration compared to piperidine .
Heterocyclic Hybrids
Compound Name Heterocycle Type Functional Impact Reference
G193-0429 1,2,4-Thiadiazole + 1,2,3-triazole Thiadiazole enhances antibacterial activity
4-({1-[3-(3-Amino-3-oxopropyl)... Pyrazolo[4,3-c]pyridine Pyrazole core may target kinases

Comparison :

  • G193-0429 combines thiadiazole and triazole rings, likely broadening antimicrobial activity but reducing selectivity .

Pharmacological and Physicochemical Properties

Binding Affinity and Selectivity
  • Piperidine vs. Morpholine : Piperidine’s higher basicity (pKa ~11) compared to morpholine (pKa ~8.3) may improve interaction with acidic binding pockets (e.g., proteases) but reduce solubility .
  • Pyridazine vs.
Solubility and Lipophilicity
  • LogP Estimates :
    • Title compound: Predicted LogP ~3.2 (moderate lipophilicity due to piperidine).
    • NSC25104 : LogP ~2.1 (morpholine improves hydrophilicity) .
    • CF3-substituted analogues : LogP ~4.0 (high lipophilicity limits aqueous solubility) .

Biological Activity

4-Methoxy-N-[3-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzamide is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • A benzamide core
  • A methoxy group at the para position
  • A pyridazine moiety linked through a piperidine substituent

This unique structure contributes to its diverse biological activities.

Research has identified several mechanisms through which this compound exerts its biological effects:

  • Inhibition of Choline Transporter : The compound has been shown to inhibit choline transporters (CHT), which are crucial for acetylcholine synthesis. This inhibition can affect neurotransmission and has implications for neurological disorders .
  • Antiviral Activity : Similar derivatives have demonstrated antiviral properties, particularly against Hepatitis B Virus (HBV). The mechanism involves increasing intracellular levels of APOBEC3G, an enzyme that inhibits viral replication .
  • Anti-inflammatory Effects : Some studies suggest that related compounds exhibit anti-inflammatory properties by modulating immune responses and reducing cytokine production .

Structure-Activity Relationship (SAR)

A study focused on the SAR of benzamide derivatives highlighted that modifications in the piperidine and methoxy groups significantly affect biological activity. For instance, the introduction of different substituents on the piperidine ring can enhance potency against specific targets like CHT .

Case Studies

  • Antiviral Efficacy Against HBV : In vitro studies demonstrated that derivatives similar to this compound exhibit IC50 values of approximately 1.99 µM against wild-type HBV and 3.30 µM against drug-resistant strains, indicating promising antiviral activity .
  • Neuroprotective Effects : Compounds with structural similarities have shown neuroprotective effects in models of neurodegeneration, suggesting potential applications in treating conditions like Alzheimer’s disease .

Biological Activity Summary Table

Biological ActivityMechanismReference
Choline Transporter InhibitionInhibits CHT leading to altered acetylcholine levels
Antiviral Activity (HBV)Increases APOBEC3G levels, inhibiting viral replication
Anti-inflammatory EffectsModulates immune response and cytokine production

Q & A

Basic Research Questions

Q. What are the key synthetic steps and critical reaction conditions for preparing 4-methoxy-N-[3-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzamide?

  • Methodological Answer : The synthesis typically involves:

  • Step 1 : Suzuki-Miyaura coupling to attach the pyridazine-piperidine moiety to the phenyl ring. Palladium catalysts (e.g., Pd(dppf)Cl₂) and bases (KOAc) are used under inert conditions .
  • Step 2 : Amide bond formation between the methoxybenzoyl chloride and the amine-functionalized intermediate. Triethylamine (Et₃N) or HATU/DMAP in THF/DMF are common reagents .
  • Critical Conditions : Temperature control (0–25°C), anhydrous solvents (THF/DCM), and purification via silica gel chromatography (hexane/EtOAc gradients) to isolate intermediates .

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structure?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substitution patterns (e.g., methoxy at δ 3.8–4.0 ppm, aromatic protons at δ 6.5–8.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS-ESI) validates molecular weight (e.g., [M+H]+ observed at m/z 433.2025) .
  • HPLC : Reverse-phase C18 columns with UV detection ensure ≥95% purity .

Q. What solubility and formulation strategies are recommended for in vitro assays?

  • Methodological Answer :

  • Solubility : DMSO is preferred for stock solutions (10–50 mM). For aqueous buffers (PBS), use co-solvents like PEG-400 or cyclodextrins to enhance solubility .
  • Stability : Store lyophilized powder at –20°C; avoid repeated freeze-thaw cycles to prevent hydrolysis of the amide bond .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for scaled-up synthesis?

  • Methodological Answer :

  • Reaction Path Search : Use density functional theory (DFT) to identify transition states and intermediates. Software like Gaussian or ORCA calculates activation energies .
  • Machine Learning : Train models on existing reaction data (e.g., solvent/catalyst combinations) to predict optimal conditions (e.g., yield >80% with Pd(OAc)₂ in DMF at 80°C) .

Q. How to resolve contradictions in biological activity data across assay platforms?

  • Methodological Answer :

  • Orthogonal Assays : Compare enzyme inhibition (e.g., kinase assays) with cell-based viability (MTT/WST-1) to differentiate target-specific vs. off-target effects .
  • Statistical Validation : Apply ANOVA with post-hoc tests (Fisher’s PLSD) to ensure significance (p < 0.05) and control batch-to-batch variability .

Q. What strategies mitigate instability in biological matrices (e.g., plasma, liver microsomes)?

  • Methodological Answer :

  • Metabolic Stability : Pre-incubate with NADPH in liver microsomes; LC-MS/MS monitors degradation (e.g., t₁/₂ < 30 min suggests CYP450-mediated oxidation) .
  • Stabilizers : Add EDTA (1 mM) to chelate metal ions or ascorbic acid (0.1%) to prevent oxidative degradation .

Q. How to design SAR studies focusing on the pyridazine-piperidine moiety?

  • Methodological Answer :

  • Analog Synthesis : Replace piperidine with morpholine or thiomorpholine to assess steric/electronic effects on target binding .
  • Crystallography : Co-crystallize analogs with target proteins (e.g., kinases) to map hydrogen bonding (Pyridazine N1 interacts with hinge region residues) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.